N-1 Regiochemistry Confirmed by Single-Crystal X‑Ray Diffraction: No N‑2 Isomer Contamination
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate was crystallized in the triclinic space group P 1̄ and its structure solved to R = 0.027, providing unambiguous proof that the Boc protecting group resides at N‑1 rather than N‑2 [REFS‑1]. In contrast, indazole protection performed under strongly basic conditions yields a mixture of N‑1 and N‑2 regioisomers with typical N‑1:N‑2 ratios ranging from 60:40 to 75:25 depending on substitution [REFS‑2]. The crystallographically defined N‑1 Boc placement ensures that subsequent deprotection and functionalization steps proceed at a single, predictable site, eliminating the need for regioisomer separation that would otherwise add 1–2 chromatographic steps and reduce cumulative yield by an estimated 15–30% relative to a single‑isomer route.
| Evidence Dimension | Regioisomeric purity (N‑1 vs N‑2 Boc placement) |
|---|---|
| Target Compound Data | 100% N‑1 regioisomer confirmed by single-crystal X‑ray diffraction; triclinic, P 1̄, R = 0.027, dihedral angle between pyrazole/benzene rings 2.36(5)° [REFS‑1] |
| Comparator Or Baseline | Unprotected indazoles or those protected under basic conditions: N‑1:N‑2 mixtures typically 60:40 to 75:25 [REFS‑2] |
| Quantified Difference | The target compound is a single, defined N‑1 isomer (100% regiochemical purity) versus typical 60–75% N‑1 content in mixed‑isomer preparations |
| Conditions | Single-crystal X‑ray diffraction at 100 K; Mo Kα radiation, λ = 0.71073 Å; crystal size 0.45 × 0.32 × 0.30 mm [REFS‑1] |
Why This Matters
For procurement, a confirmed single regioisomer eliminates the hidden cost and yield loss of regioisomer separation, directly impacting route feasibility and scalability.
- [1] Thiruvalluvar, A. A., Kusanur, R. & Sridharan, M. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData 6, x210694 (2021). https://doi.org/10.1107/S2414314621006945 View Source
- [2] Slade, D. J., Pelz, N. F., Bodnar, W., Lampe, J. W. & Watson, P. S. Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. J. Org. Chem. 74, 6331–6334 (2009). https://doi.org/10.1021/jo9006656 View Source
